molecular formula C14H12N2O2 B093212 2-Benzamidobenzamide CAS No. 18543-22-1

2-Benzamidobenzamide

Cat. No.: B093212
CAS No.: 18543-22-1
M. Wt: 240.26 g/mol
InChI Key: SISHWAKQUGSWBG-UHFFFAOYSA-N
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Description

2-Benzamidobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzoyl group attached to an amino group, which is further connected to a benzamide moiety

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(Benzoylamino)benzamide are not fully understood yet. Benzamide derivatives, which 2-(Benzoylamino)benzamide is a part of, have been studied for their antioxidant and antibacterial activities . These compounds have shown to exhibit effective total antioxidant, free radical scavenging, and metal chelating activity .

Cellular Effects

The cellular effects of 2-(Benzoylamino)benzamide are not well-documented. Some benzamide derivatives have shown cytotoxicity towards certain cell lines

Molecular Mechanism

The exact molecular mechanism of action of 2-(Benzoylamino)benzamide is not known. Benzamide derivatives have been found to exhibit various biological properties such as anticancer, antimicrobial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 2-(Benzoylamino)benzamide in laboratory settings. An optimized multi-step synthesis of a similar compound, 2-benzoylamino-N-[4-(4,6-dimethylpyrimidin-2-ylsulfamoyl)phenyl]benzamide, possessing anxiolytic activity has been reported .

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of 2-(Benzoylamino)benzamide in animal models. Allosteric activators of human glucokinase, which include some N-benzimidazol-2yl substituted benzamide analogues, have shown significant hypoglycemic effects for therapy of type-2 diabetes in animal as well as human models .

Metabolic Pathways

The specific metabolic pathways involving 2-(Benzoylamino)benzamide are not known. Benzimidazole derivatives, which include 2-(Benzoylamino)benzamide, have been found to play a role in the food metabolic pathways, particularly in the management of type-2 diabetes .

Subcellular Localization

The subcellular localization of 2-(Benzoylamino)benzamide is not known. The prediction of protein subcellular localization is of great relevance for proteomics research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzamidobenzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly nature, high yield, and rapid reaction times.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized by using accessible and cost-effective starting materials. For instance, anthranylamide and propionic anhydride can be used as starting materials, with the hydrolysis of anthranylamide proceeding in an alkaline medium . The Schotten–Bauman acylation is carried out in this medium, making the process more environmentally friendly by eliminating hazardous solvents like benzene.

Chemical Reactions Analysis

Types of Reactions: 2-Benzamidobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions can occur, especially in the presence of strong electrophiles like acyl chlorides or alkyl halides.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted benzamides or benzoylamino derivatives.

Properties

IUPAC Name

2-benzamidobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c15-13(17)11-8-4-5-9-12(11)16-14(18)10-6-2-1-3-7-10/h1-9H,(H2,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISHWAKQUGSWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351513
Record name 2-(benzoylamino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18543-22-1
Record name 2-(benzoylamino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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